molecular formula C20H14N2O4 B2511729 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034268-38-5

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2511729
CAS RN: 2034268-38-5
M. Wt: 346.342
InChI Key: VFHWYMBTYZBSCH-UHFFFAOYSA-N
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Description

The compound “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is an organic compound that contains a furan ring, a pyridine ring, and a chromene ring. The furan and pyridine rings are part of a larger structure known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a pyridine ring, and a chromene ring. The furan and pyridine rings are part of a larger structure known as aralkylamines .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have explored the synthesis of heterocyclic compounds, highlighting the transformation of furan and pyridine derivatives into new heterocyclic systems. One study demonstrated acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to derivatives of a new fused heterocyclic system—pyrrolo[1,2-a][1,4]diazocine. These transformations underscore the utility of furan and pyridine derivatives as precursors for synthesizing complex heterocycles with potential biological activities (Stroganova, Vasilin, & Krapivin, 2016).

Advanced Material Development

In the realm of material science, the synthesis and properties of novel poly(coumarin-amide)s were investigated, showcasing the development of photosensitive polyamides containing coumarin groups. These materials exhibit promising thermal properties and are potential candidates for various applications, including advanced photonic materials (Nechifor, 2009).

Drug Discovery and Biological Activity

Although you requested excluding information related to drug use, dosage, and side effects, it's notable that compounds structurally related to "N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide" have been studied for their biological activities, including interactions with biological targets. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and showed in vitro and in vivo activities against protozoal infections, highlighting the potential of furan and pyridine derivatives in drug discovery (Ismail et al., 2004).

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-15-11-18(26-16-7-2-1-6-14(15)16)20(24)22-12-13-5-3-9-21-19(13)17-8-4-10-25-17/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHWYMBTYZBSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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